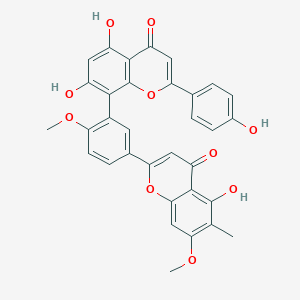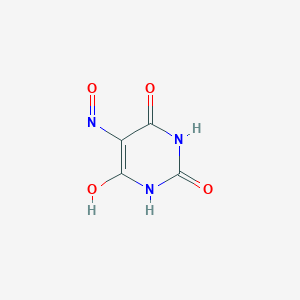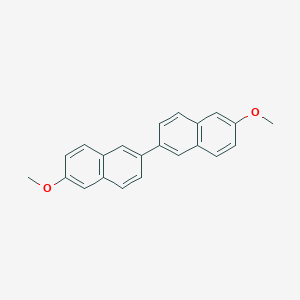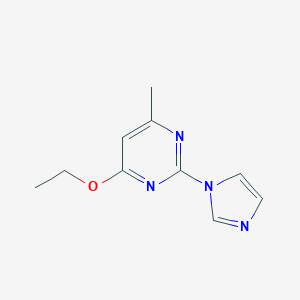
台湾同黄酮 A
描述
Synthesis Analysis
The synthesis of compounds related to Taiwanhomoflavone A, such as taiwaniaquinoids, involves complex chemical processes. For example, taiwaniaquinol B has been synthesized using a domino intramolecular Friedel-Crafts acylation/carbonyl alpha-tert-alkylation reaction, demonstrating the intricate steps required to construct such molecules (Fillion & Fishlock, 2005). Additionally, enantioselective syntheses of related compounds employ strategies such as iridium-catalyzed borylation and palladium-catalyzed asymmetric α-arylation (Liao, Stanley, & Hartwig, 2011).
Molecular Structure Analysis
Taiwanhomoflavone A's molecular structure is characterized by its C-methylated biflavone skeleton, contributing to its biological activity. Spectroscopic analysis plays a crucial role in elucidating such structures, providing detailed insights into their molecular configuration and stereochemistry.
Chemical Reactions and Properties
The chemical reactions involved in synthesizing taiwanhomoflavone A and related compounds often employ catalytic processes and domino reactions, showcasing the compound's reactivity and the complexity of its synthesis. For example, metal triflate-catalyzed cyclization of arylvinylcarbinols has been utilized in the formal synthesis of taiwaniaquinoids, highlighting the chemical properties and reactivity of these molecules (Kakde, De, Dey, & Bisai, 2013).
Physical Properties Analysis
While specific details on the physical properties of Taiwanhomoflavone A are not directly provided in the sourced papers, such properties typically include solubility, melting point, and optical rotation, which are critical for understanding the compound's behavior in biological systems and potential applications.
Chemical Properties Analysis
Taiwanhomoflavone A's chemical properties, such as its cytotoxic activity against cancer cell lines, are of particular interest. The compound has shown significant activity, with ED50 values indicating its potential as a lead compound for cancer therapy (Kuo et al., 2000). The chemical reactivity, including interactions with biological molecules and potential pathways of metabolic transformation, are essential aspects of its chemical properties.
科学研究应用
Application 1: Antiplatelet Effect
- Summary of the Application : Taiwanhomoflavone A has been found to have an antiplatelet effect. This means it can prevent platelets in the blood from sticking together, which is a key factor in blood clot formation .
- Methods of Application or Experimental Procedures : The antiplatelet effects of Taiwanhomoflavone A were evaluated using human platelet-rich plasma (PRP). The compound was tested for its ability to inhibit secondary aggregation induced by adrenaline .
- Results or Outcomes : Taiwanhomoflavone A showed inhibition of secondary aggregation induced by adrenaline. It also had an inhibitory effect on cyclooxygenase-1 (COX-1), an enzyme involved in the formation of prostanoids, including thromboxane A2 which plays a key role in platelet aggregation . The study indicated that the antiplatelet effect of Taiwanhomoflavone A is partially due to suppression of COX-1 activity and reduced thromboxane formation .
Application 2: Antineoplastic Agent
- Summary of the Application : Taiwanhomoflavone A has been identified as a potential antineoplastic agent . This means it may have the ability to prevent, inhibit, or halt the development of a neoplasm (a tumor). It’s a biflavonoid that is a dimer resulting from the coupling of 7,4’-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4’-trihydroxyflavone .
Application 3: Antioxidant Activity
属性
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-6-methyl-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-14,34-36,39H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVWUXJPKVWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taiwanhomoflavone A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)